molecular formula C17H13NO3 B15038118 (4Z)-4-(2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

(4Z)-4-(2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

Cat. No.: B15038118
M. Wt: 279.29 g/mol
InChI Key: NVYSQDXQSDKUAU-KAMYIIQDSA-N
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Description

(4Z)-4-(2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is a chemical compound that belongs to the isoxazolone family. Isoxazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxybenzylidene group and a phenyl group attached to the isoxazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone typically involves the condensation of 2-methoxybenzaldehyde with 3-phenyl-5(4H)-isoxazolone under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-4-(2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzylidene and phenyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(benzylidene)-3-phenyl-5(4H)-isoxazolone: Lacks the methoxy group, which may affect its biological activity.

    (4Z)-4-(2-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxy group in (4Z)-4-(2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone may enhance its solubility and influence its biological activity compared to similar compounds. This structural feature could make it a more potent or selective agent in certain applications.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(4Z)-4-[(2-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C17H13NO3/c1-20-15-10-6-5-9-13(15)11-14-16(18-21-17(14)19)12-7-3-2-4-8-12/h2-11H,1H3/b14-11-

InChI Key

NVYSQDXQSDKUAU-KAMYIIQDSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=NOC2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=NOC2=O)C3=CC=CC=C3

Origin of Product

United States

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